5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine
Description
5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrazole-pyrimidine scaffold. This core structure is of significant interest in medicinal chemistry due to its resemblance to purine nucleobases, enabling interactions with biological targets such as kinases and phosphodiesterases (PDEs). Its amino and keto substituents at positions 5 and 7, respectively, contribute to hydrogen-bonding interactions critical for enzyme inhibition .
Properties
IUPAC Name |
5-amino-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-5-8-2-1-7-10-3(2)4(11)9-5/h1H,(H,7,10)(H3,6,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHADJVGHYLOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472613 | |
| Record name | 5-Amino-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41535-76-6 | |
| Record name | 5-Amino-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic potential of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 5-aminopyrazole derivatives with various electrophiles. The methodologies employed include multicomponent reactions and microwave-assisted synthesis, which enhance yield and selectivity. Various studies have documented the effective synthesis of pyrazolo[4,3-d]pyrimidines through these approaches, indicating their importance in drug discovery .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, compounds derived from this structure have been tested against MCF-7 and MDA-MB-231 breast cancer cells, showing IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) . The mechanism of action is believed to involve the activation of apoptotic pathways and inhibition of key cellular signaling pathways related to cancer proliferation.
Antiviral Activity
Additionally, this compound has been investigated for its antiviral properties. Some derivatives have shown efficacy against viral strains by inhibiting viral replication processes. The structural similarity to purine analogs suggests potential as adenosine receptor antagonists and inhibitors of viral enzymes .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. These interactions may lead to the modulation of signaling pathways involved in cell growth and apoptosis. Studies utilizing molecular docking simulations have provided insights into its binding affinities with target proteins .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Study : A study evaluated the effects of this compound on MCF-7 cells, revealing a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation .
- Antiviral Evaluation : Another study focused on its antiviral properties against influenza viruses, demonstrating a significant reduction in viral load in treated mice models .
Data Table: Biological Activities Overview
| Activity | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 11.73 | Apoptosis induction |
| MDA-MB-231 | 9.46 | Cell cycle arrest | |
| Antiviral | Influenza A | Not specified | Inhibition of viral replication |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of 5-amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine exhibit significant anticancer properties. For instance, compounds derived from this structure have shown cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the amino group could enhance the potency of these compounds against breast cancer cells (MDPI) .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Certain derivatives have been found to be effective against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The structure's ability to interact with microbial enzymes contributes to its efficacy (PubChem) .
3. Anti-inflammatory Effects
Another notable application is in the realm of anti-inflammatory drugs. Research has shown that specific derivatives can inhibit inflammatory pathways, suggesting their potential use in treating conditions like arthritis and other inflammatory disorders. The presence of the amino group appears crucial for this activity (MDPI) .
Case Study 1: Anticancer Activity
A recent study synthesized several derivatives of this compound and tested their effects on human breast cancer cell lines. The most promising derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers tested the antimicrobial properties of synthesized derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that some compounds had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting their potential as new antimicrobial agents.
Data Table: Summary of Applications
| Application | Activity Type | Key Findings |
|---|---|---|
| Anticancer | Cytotoxicity | Significant effects on breast cancer cell lines |
| Antimicrobial | Bactericidal/Fungicidal | Effective against Staphylococcus aureus and E. coli |
| Anti-inflammatory | Inhibition of pathways | Potential use in treating inflammatory conditions |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
PDE1 Inhibitor: 5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one
- Structure: Features a diethylamino-benzyl group at position 5, methyl at N1, and propyl at C3.
- Activity : Exhibits potent PDE1 inhibition (IC50 = 38 nM), attributed to its hydrophobic substituents enhancing target binding .
- Comparison: Unlike 5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine, this derivative lacks the 5-amino group but includes a bulky aromatic substituent, which improves lipophilicity and enzyme affinity.
Abl Kinase-Targeting Pyrazolo[4,3-e][1,2,4]triazines
- Structure: Derivatives such as 3-methyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][1,2,4]triazine lack the 5-amino group.
- This highlights the necessity of the NH group for kinase binding .
Physicochemical Properties
Lipophilicity and Bioavailability
- This compound: Predicted to have low lipophilicity (Clog P < −0.1), which may limit membrane permeability and absorption .
- Formycin Analogues: Methyl derivatives of 7-amino and 7-keto pyrazolo[4,3-d]pyrimidines exhibit varied log P values. For example, 3-propyl-7-aminopyrazolo[4,3-d]pyrimidine has higher lipophilicity, enhancing cellular uptake .
Table 1. Lipophilicity and Bioavailability Parameters
Kinase and Phosphodiesterase Inhibition
- For instance, MP-10 (a PDE10 inhibitor) shares a pyrazolo-pyrimidine core but includes a trifluoromethyl group, achieving an IC50 of 0.18 nM .
- However, the absence of a hydroxyl group analogous to aciclovir’s hydroxymethyl moiety reduces efficacy .
Key Research Findings
NH Group Critical for Kinase Binding: The absence of the 5-amino group in newer pyrazolo-triazines correlates with loss of Abl kinase inhibition, underscoring its role in target engagement .
Lipophilicity-Bioactivity Trade-off: While hydrophobic substituents (e.g., diethylamino-benzyl) enhance PDE inhibition, excessively low Clog P values limit bioavailability .
Antiviral Potential: Structural similarity to aciclovir enables TK binding, but modifications are needed to improve potency .
Preparation Methods
Cyclization of Pyrazolo Amino Acid Derivatives
- The key intermediate, such as a pyrazolo amino acid, undergoes cyclization with acetic anhydride under reflux to form a lactone intermediate (oxazinone derivative).
- Subsequent reaction of this intermediate with ammonium acetate at elevated temperatures (160–170°C) yields the parent pyrazolopteridinone, which corresponds to the 5-amino-7-oxo-pyrazolo[4,3-d]pyrimidine core.
- This method provides a direct approach to the bicyclic system with the keto and amino functionalities positioned correctly.
Reaction with Amino Esters and Alkylation
- The lactone intermediate can be reacted with ethyl glycinate in refluxing pyridine to produce ethyl 2-(3,7-dimethyl-5-oxo-1H-1-pheny-5,6-dihydropyrazolo[4,3-g]pteridin-6-yl)acetate.
- Alternatively, the parent pyrazolopteridinone can be alkylated with ethyl chloroacetate in boiling pyridine to afford similar ester derivatives.
- These reactions demonstrate the versatility of the intermediate for further functionalization at the 6-position, which can be exploited for derivatization.
Aminoalkylation and Substitution Reactions
- The oxazinone intermediate can be treated with ethanolamine or ethylenediamine in dry toluene to yield 6-hydroxyethyl or 6-aminoethyl derivatives.
- Reaction with primary aliphatic or aromatic amines leads to a series of 6-alkyl or 6-aryl substituted pyrazolopteridines.
- Hydrazine hydrate or phenyl hydrazine reacts with the intermediate to afford 6-substituted aminopyrazolopteridinones.
- These substitutions at the 6-position allow the tuning of biological activity and physicochemical properties.
Formation of Triazole Derivatives via Cyclization
- Reaction of the oxazinone intermediate with semicarbazide hydrochloride in dry pyridine yields urea derivatives, which upon fusion cyclize to 1,2,4-triazol-2-one derivatives.
- Treatment with thiosemicarbazide directly furnishes 1,2,4-triazole-2-thione derivatives.
- These cyclizations expand the heterocyclic framework, providing compounds with enhanced biological profiles.
Summary Table of Key Preparation Steps and Conditions
| Step | Starting Material / Intermediate | Reagents & Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Pyrazolo amino acid | Boiling acetic anhydride | Oxazinone intermediate | Lactone formation, IR band at 1750 cm⁻¹ |
| 2 | Oxazinone intermediate | Ammonium acetate, 160–170°C | 5-Amino-7-oxo-pyrazolopteridinone | Parent bicyclic compound, NH and C=O bands at 3210 and 1665 cm⁻¹ |
| 3 | Oxazinone intermediate | Ethyl glycinate, refluxing pyridine | Ethyl 2-substituted pyrazolopteridine ester | Functionalization at 6-position |
| 4 | Pyrazolopteridinone | Ethyl chloroacetate, boiling pyridine | Alkylated ester derivative | Alternative route to ester |
| 5 | Oxazinone intermediate | Ethanolamine or ethylenediamine, dry toluene | 6-Hydroxyethyl or 6-aminoethyl derivatives | OH and NH2 groups introduced |
| 6 | Oxazinone intermediate | Primary amines | 6-Alkyl/aryl substituted derivatives | Structural diversity |
| 7 | Oxazinone intermediate | Semicarbazide hydrochloride, dry pyridine | Urea derivative → cyclized triazol-2-one | Cyclization upon fusion |
| 8 | Oxazinone intermediate | Thiosemicarbazide, dry pyridine | 1,2,4-Triazole-2-thione derivative | Direct cyclization |
Analytical and Spectroscopic Characterization Supporting Preparation
- IR Spectroscopy: Key absorption bands confirm functional groups such as lactone C=O (~1750 cm⁻¹), amide NH (~3210 cm⁻¹), and ester C=O (~1738–1748 cm⁻¹).
- NMR Spectroscopy: ^1H-NMR signals include characteristic singlets for NH protons (~8.9 ppm), methyl groups (~1.95 to 2.66 ppm), and substituent protons such as N–CH2 and O–CH2.
- Mass Spectrometry: Molecular ion peaks confirm molecular weights consistent with proposed structures.
- Elemental Analysis: Confirms purity and composition matching calculated values for synthesized compounds.
Research Findings on Preparation Efficiency and Yields
- The cyclization of the pyrazolo amino acid with acetic anhydride proceeds efficiently to give the oxazinone intermediate in good yields.
- Subsequent ammonium acetate treatment reliably affords the pyrazolopteridinone core.
- Functionalization reactions with amines and hydrazines proceed with moderate to high yields, enabling structural diversification.
- The synthetic routes are reproducible and scalable, suitable for further medicinal chemistry applications.
Q & A
What established synthetic methodologies are available for 5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine and its derivatives?
Basic Research Question
The synthesis typically involves cyclization reactions starting from 4-aminopyrazole-3-carbonitrile derivatives. A common approach involves heating with ammonium acetate and substituted carboximidates in a sealed tube (120°C, 2 hours) to form the pyrazolo[4,3-d]pyrimidine core . For N-alkylation at the 2-position, benzyl chlorides or substituted alkyl halides are reacted with the core scaffold in acetonitrile/DMF mixtures under basic conditions (K₂CO₃), followed by purification via preparative TLC or recrystallization . Yield optimization (e.g., 49–70%) depends on reaction time, solvent polarity, and stoichiometric ratios.
Which spectroscopic techniques are most effective for structural confirmation, and what key spectral markers should be observed?
Basic Research Question
¹H NMR in DMSO-d₆ is critical for identifying NH₂ protons (δ 7.51–7.59 ppm) and aromatic protons in substituents (e.g., furan protons at δ 6.20–6.94 ppm). The pyrazole H-3 proton appears as a singlet near δ 8.43 ppm . IR spectroscopy can confirm carbonyl stretching (C=O at ~1650–1700 cm⁻¹). Elemental analysis (e.g., C, H, N percentages) validates purity, as discrepancies >0.3% suggest impurities . Advanced techniques like NOESY NMR help confirm spatial proximity between protons (e.g., H-3 and CH₂ groups in alkylated derivatives) .
How can alkylation of the pyrazole ring be optimized to improve regioselectivity and yield?
Advanced Research Question
Regioselectivity in N-alkylation is influenced by solvent polarity and base strength. For example, using DMF as a co-solvent enhances solubility of the starting material, while K₂CO₃ promotes deprotonation at the reactive N-2 position . Reaction monitoring via TLC (eluent: CHCl₃/MeOH 9:1) helps identify intermediates. To minimize byproducts, stoichiometric excess of alkylating agents (1.5 eq) and prolonged reaction times (24 hours at room temperature) are recommended . For sterically hindered substrates, microwave-assisted synthesis may reduce side reactions.
What strategies resolve contradictions between computational predictions and experimental biological activity data?
Advanced Research Question
Discrepancies often arise from solvation effects or conformational flexibility unaccounted for in simulations. Cross-validate docking results with molecular dynamics (MD) simulations to assess binding stability . Experimentally, use orthogonal assays (e.g., enzymatic inhibition and cellular uptake studies) to confirm target engagement. For example, if hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is predicted as a target, compare inhibition kinetics with purified enzyme versus cell-based assays . Purity verification (HPLC ≥95%) is critical, as impurities can skew activity readings.
How should unexpected NOESY correlations be interpreted during structural confirmation?
Advanced Research Question
Unexpected NOESY signals may indicate non-covalent interactions or dynamic processes. For example, spatial proximity between H-3 and CH₂ protons in benzyl-substituted derivatives suggests a folded conformation stabilized by π-π stacking . Rule out artifacts by repeating experiments at variable temperatures. If signals persist, consider alternative tautomeric forms or rotameric equilibria. Computational tools (e.g., density functional theory (DFT) for conformational analysis) can model these interactions .
What advanced purification techniques ensure stereochemical purity of derivatives?
Advanced Research Question
For chiral derivatives, use chiral stationary phase HPLC (CSP-HPLC) with hexane/isopropanol gradients. For diastereomers, recrystallization from ethanol-DMF mixtures (9:1) effectively separates enantiomers . Monitor purity via high-resolution mass spectrometry (HRMS) and circular dichroism (CD) for optical activity confirmation. In cases of persistent impurities, employ flash chromatography with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂).
How can computational methods accelerate reaction optimization for novel derivatives?
Advanced Research Question
Quantum chemical calculations (e.g., transition state modeling with Gaussian) predict activation energies for key steps like cyclization or alkylation . Machine learning (ML) platforms trained on reaction databases can recommend optimal conditions (e.g., solvent, catalyst) for new substrates. For example, ICReDD’s reaction path search methods integrate DFT calculations with experimental feedback to narrow optimal parameters (e.g., temperature, solvent ratios) .
What methodologies validate target engagement in biological assays for pyrazolo[4,3-d]pyrimidines?
Advanced Research Question
Use competitive binding assays with radiolabeled ligands (e.g., ³H-labeled adenosine for adenosine receptor targeting). Surface plasmon resonance (SPR) quantifies binding kinetics (Kd, kon/koff). For intracellular targets, employ thermal shift assays (TSA) to monitor protein stabilization upon compound binding. Cross-correlate with CRISPR-mediated gene knockout: loss of activity in KO cells confirms target specificity .
How do substituents at the 2- and 5-positions influence biological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., 5-methylfuran at position 5) enhance solubility and target affinity, while bulky 2-arylmethyl groups (e.g., benzyl) improve metabolic stability . Systematic variation using parallel synthesis (e.g., 24 derivatives in ) identifies critical substituents. Pair with 3D-QSAR models to map steric/electrostatic requirements.
What protocols mitigate decomposition during long-term storage of pyrazolo[4,3-d]pyrimidines?
Advanced Research Question
Lyophilization under argon atmosphere preserves hygroscopic compounds. Store at −80°C in amber vials with desiccants (e.g., silica gel). For solutions, use deuterated DMSO for NMR studies or add stabilizers (0.1% BHT). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC-MS analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
